N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide is a novel chemical compound that has garnered interest in recent years due to its unique structure and potential applications across various scientific fields. Its complex molecular framework suggests it could possess diverse biological activities, making it a target of research in medicinal chemistry and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide typically involves a multi-step process. This often starts with the formation of the thieno[2,3-d]pyrimidine core, followed by the construction of the furo[3,2-b]pyridine moiety. Specific reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for each step to ensure high yields and purity.
Industrial Production Methods: Scaling up the production of this compound to an industrial level requires optimization of the synthetic route. This includes selecting cost-effective reagents, optimizing reaction conditions to minimize waste, and ensuring the reproducibility of the synthesis process. Continuous flow chemistry methods could be explored to enhance efficiency and scalability.
Types of Reactions It Undergoes:
Oxidation: : This compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : Reduction of the compound can modify its functional groups, potentially altering its activity.
Substitution: : The presence of reactive sites allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions Used:
Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The reactions mentioned above yield a range of products depending on the specific conditions and reagents used. These can include hydroxylated, hydrogenated, and variously substituted derivatives of the parent compound.
Scientific Research Applications
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide has several potential scientific research applications:
Chemistry: : Its complex structure makes it a subject of interest for studying novel reaction mechanisms and synthesis strategies.
Biology: : The compound’s potential biological activity is being explored, including its interactions with various biological macromolecules.
Medicine: : Preliminary studies suggest it could serve as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: : Beyond medicinal chemistry, its unique properties might make it useful in creating novel materials or as a catalyst in industrial processes.
Mechanism of Action
The exact mechanism of action for N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide is under investigation its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding to active sites or modulating signaling pathways
Comparison with Similar Compounds
When compared to other compounds with similar structures, N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide stands out due to its unique combination of the thieno[2,3-d]pyrimidine and furo[3,2-b]pyridine moieties. Similar compounds, such as:
N-(4-oxo-3-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-2-yl)ethylamine
2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid derivatives
These compounds share structural elements but differ significantly in their chemical properties and potential applications. The unique features of this compound give it distinct advantages in specific research contexts.
Conclusion
This compound represents a fascinating compound with diverse potential applications in scientific research and industry. Its complex synthesis, unique chemical reactions, and promising applications make it a target for further exploration and development.
Properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c21-14(13-8-11-12(23-13)2-1-4-17-11)18-5-6-20-9-19-15-10(16(20)22)3-7-24-15/h1-4,7-9H,5-6H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAVTBHCHVHSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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